molecular formula C7H4BrF2NO2 B6204142 2-amino-4-bromo-3,6-difluorobenzoic acid CAS No. 1698535-33-9

2-amino-4-bromo-3,6-difluorobenzoic acid

Cat. No.: B6204142
CAS No.: 1698535-33-9
M. Wt: 252
InChI Key:
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Description

2-Amino-4-bromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Similar compounds are known to interact with enzymes like cytochrome p450 , which plays a crucial role in the metabolism of organic compounds.

Mode of Action

It is believed to function as a competitive inhibitor of enzymes like cytochrome P450 . This means it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given its potential interaction with cytochrome p450 enzymes , it could impact various metabolic pathways where these enzymes are involved.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-3,6-difluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a suitable benzoic acid derivative, followed by amination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different substituted benzoic acids .

Scientific Research Applications

2-Amino-4-bromo-3,6-difluorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3-fluorobenzoic acid
  • 2-Amino-3,4-difluorobenzoic acid
  • 4-Bromo-2,6-difluorobenzoic acid

Uniqueness

2-Amino-4-bromo-3,6-difluorobenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

1698535-33-9

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

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